Non-Inferior Clinical Efficacy vs. Linezolid in Phase 3 ABSSSI Trial
In a Phase 3, multicenter, randomized, open-label study (N=500) for acute bacterial skin and skin structure infections (ABSSSI), levonadifloxacin (IV and oral) demonstrated non-inferiority to linezolid (IV and oral). The clinical cure rate at Test of Cure (TOC) for MRSA patients was numerically higher for levonadifloxacin at 95.0% compared to 89.3% for linezolid [1]. In the IV subgroup, clinical cure rates were 91.0% for levonadifloxacin versus 87.8% for linezolid, a treatment difference of 3.2% (95% CI: -4.5 to 10.9) [2].
| Evidence Dimension | Clinical Cure Rate at Test of Cure (TOC) in MRSA Patients |
|---|---|
| Target Compound Data | 95.0% |
| Comparator Or Baseline | Linezolid: 89.3% |
| Quantified Difference | Levonadifloxacin cure rate 5.7% higher (absolute difference) |
| Conditions | Phase 3, multicenter, randomized, open-label study in subjects with ABSSSI; MRSA subgroup analysis at TOC visit. |
Why This Matters
This data provides evidence of clinical non-inferiority to a standard-of-care MRSA therapy, establishing levonadifloxacin as a viable and effective alternative for treating complex skin infections.
- [1] Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent Levonadifloxacin. Crit Care Res Pract. 2022;2022:2668199. doi:10.1155/2022/2668199 View Source
- [2] Bhatia A, et al. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent Levonadifloxacin Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study. 2020. View Source
